molecular formula C142H231F3N44O54P2 B6295383 (Ser(PO3H2)396·404)-Tau Peptide (379-408) Trifluoroacetate CAS No. 2022956-60-9

(Ser(PO3H2)396·404)-Tau Peptide (379-408) Trifluoroacetate

Cat. No. B6295383
CAS RN: 2022956-60-9
M. Wt: 3537.6 g/mol
InChI Key: UHDGMMROFCMCPU-YYFYSCIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The (Ser(PO3H2)396·404)-Tau Peptide (379-408) Trifluoroacetate is a small synthetic peptide that has been used in a variety of scientific research applications. It is a derivative of the tau protein, which is a major component of the microtubules in the brain. The peptide is composed of 20 amino acids and is known to be involved in a number of physiological processes, including cell division, migration, and protein synthesis. The trifluoroacetate form of the peptide is particularly useful for research purposes, as it is stable and can be easily manipulated in the laboratory.

Scientific Research Applications

Tau Protein in Neurodegenerative Diseases

  • Human and Murine Tau Differences : Studies highlight significant differences between human and murine Tau proteins, emphasizing the complexity of translating findings from mouse models to human disease contexts. These differences are crucial for developing accurate models of tauopathies and understanding the role of specific Tau peptides in neurodegeneration (Hernández et al., 2020).

  • Linking Aβ and Tau in Alzheimer's Disease : Research supports a "dual pathway" hypothesis in Alzheimer's disease, proposing that Aβ and Tau may be linked through separate mechanisms driven by a common upstream factor. This hypothesis is critical for understanding the interplay between Aβ and Tau and for developing targeted therapies (Small & Duff, 2008).

  • Inhibition of Aβ and Tau Self-Assembly by Polyphenols : Polyphenols have shown promise in inhibiting the self-assembly of Aβ and Tau, suggesting potential therapeutic applications in preventing or treating Alzheimer's disease through dietary or pharmacological interventions (Zheng et al., 2019).

  • Biomarkers in Traumatic Brain Injury and Alzheimer's : The presence of Aβ peptides and Tau protein in cerebrospinal fluid following traumatic brain injury (TBI) is explored as potential biomarkers for Alzheimer's disease, highlighting the link between TBI and neurodegenerative diseases (Tsitsopoulos & Marklund, 2013).

Therapeutic Approaches and Mechanisms

  • Tau-targeting Therapies : The focus on Tau-targeting therapies for Alzheimer's disease has increased due to the failure of Aβ-targeting treatments. Immunotherapies targeting Tau are showing promise in preclinical studies, indicating a potential shift in the therapeutic strategies for AD (Congdon & Sigurdsson, 2018).

  • Insulin Dysfunction and Tau Pathology : Insulin dysfunction is linked to Tau pathology, with evidence suggesting that diabetes mellitus may influence the development of Tau pathology, providing insight into the metabolic aspects of Alzheimer's disease and related neurodegenerative conditions (El Khoury et al., 2013).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C140H230N44O52P2.C2HF3O2/c1-16-69(10)108(180-122(211)85(39-41-102(194)195)164-111(200)70(11)158-99(190)58-154-115(204)87(51-76-56-150-63-156-76)168-126(215)91(55-104(198)199)172-134(223)109(73(14)186)181-121(210)82(30-19-22-44-143)163-112(201)71(12)159-117(206)80(28-17-20-42-141)162-113(202)72(13)160-123(212)89(53-98(145)189)170-120(209)84(38-40-101(192)193)165-114(203)79(144)27-23-45-152-139(146)147)133(222)179-105(66(4)5)130(219)171-86(50-75-34-36-78(188)37-35-75)124(213)166-81(29-18-21-43-142)119(208)175-94(61-235-237(229,230)231)136(225)184-48-26-33-97(184)129(218)177-107(68(8)9)132(221)178-106(67(6)7)131(220)174-93(60-185)116(205)155-59-100(191)161-90(54-103(196)197)127(216)182-110(74(15)187)135(224)176-95(62-236-238(232,233)234)137(226)183-47-25-32-96(183)128(217)167-83(31-24-46-153-140(148)149)118(207)169-88(52-77-57-151-64-157-77)125(214)173-92(138(227)228)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-188H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,189)(H,150,156)(H,151,157)(H,154,204)(H,155,205)(H,158,190)(H,159,206)(H,160,212)(H,161,191)(H,162,202)(H,163,201)(H,164,200)(H,165,203)(H,166,213)(H,167,217)(H,168,215)(H,169,207)(H,170,209)(H,171,219)(H,172,223)(H,173,214)(H,174,220)(H,175,208)(H,176,224)(H,177,218)(H,178,221)(H,179,222)(H,180,211)(H,181,210)(H,182,216)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,227,228)(H4,146,147,152)(H4,148,149,153)(H2,229,230,231)(H2,232,233,234);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGMMROFCMCPU-YYFYSCIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(COP(=O)(O)O)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H231F3N44O54P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO3H2)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO3H2)-Pro-Arg-His-Leu-OH.TFA

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